Rhodium carbide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37306-47-1 |

|---|---|

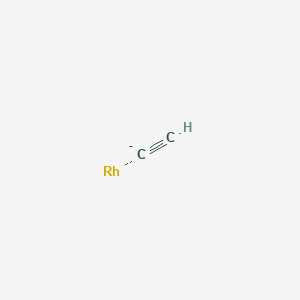

Molecular Formula |

C2HRh- |

Molecular Weight |

127.93 g/mol |

IUPAC Name |

ethyne;rhodium |

InChI |

InChI=1S/C2H.Rh/c1-2;/h1H;/q-1; |

InChI Key |

KDLGVRUCSDLWQO-UHFFFAOYSA-N |

Canonical SMILES |

C#[C-].[Rh] |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Prediction of Stable Rhodium Carbide Structures: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium carbides (Rh-C) represent a class of materials with potentially novel catalytic and electronic properties. However, their synthesis has been historically challenging, and a comprehensive understanding of their stable crystal structures remains elusive. This technical guide provides an in-depth overview of the theoretical prediction of stable rhodium carbide structures, focusing on ab initio computational methodologies. It summarizes the key quantitative data from theoretical studies, details the computational protocols for crystal structure prediction, and presents a recently developed experimental synthesis method. This document aims to serve as a foundational resource for researchers interested in the exploration and application of these promising materials.

Introduction

Noble metal carbides are a fascinating class of materials that are anticipated to exhibit unique properties distinct from their parent metals.[1] In particular, rhodium carbides are of interest for a variety of applications, including catalysis. The primary challenge in this field is that carbide phases for many noble metals, including rhodium, do not typically appear in conventional phase diagrams, making their synthesis and characterization difficult.[1] This has spurred theoretical investigations to predict the existence and stability of various this compound structures from first principles.

Computational materials science, particularly methods based on density functional theory (DFT), has become an indispensable tool for predicting the crystal structures of new materials.[2] Techniques such as evolutionary algorithms can systematically explore the potential energy landscape of a given chemical composition to identify stable and metastable crystalline phases.[2]

This guide will delve into the theoretical predictions of stable this compound structures, with a focus on a systematic ab initio study of cubic rhodium carbides. It will also outline the general computational workflow for such predictions and present a notable experimental synthesis of this compound.

Theoretical Predictions of Stable this compound Structures

A key theoretical investigation into the stability of rhodium carbides was conducted on cubic RhCx systems with varying carbon stoichiometry (x ranging from 0.25 to 1.00).[3] The stability of these structures was evaluated by calculating their formation energies.

Data Presentation: Stability of Cubic Rhodium Carbides

The following table summarizes the key findings from the ab initio study on the stability of cubic rhodium carbides.[3] A negative formation energy (Eform) indicates a stable compound that could potentially be synthesized.

| Stoichiometry (RhCx) | Formation Energy (Eform) [eV/atom] | Stability Prediction |

| RhC1.00 | > 0 | Unstable |

| RhC0.75 | > 0 | Unstable |

| RhC0.50 | > 0 | Unstable |

| RhC0.33 | > 0 | Unstable |

| RhC≤0.25 | < 0 | Stable |

As the data clearly indicates, carbon-rich cubic rhodium carbides (RhC1.00–0.33) were found to have positive formation energies, suggesting they are thermodynamically unstable.[3] In contrast, the carbon-deficient sub-carbide with a stoichiometry of RhC≤0.25 exhibited a negative formation energy, indicating its stability and the potential for its synthesis.[3]

Computational Protocols for Crystal Structure Prediction

The theoretical prediction of stable crystal structures is a complex process that involves searching through a vast number of possible atomic arrangements to find the one with the lowest energy. Evolutionary algorithms combined with ab initio calculations are a powerful approach for this task.[2][4][5]

Methodology: Ab Initio Evolutionary Algorithm

An ab initio evolutionary algorithm for crystal structure prediction typically follows these steps:

-

Initial Population Generation: A set of random crystal structures with the desired chemical composition (e.g., Rh and C atoms in a simulation cell) is generated.

-

Local Optimization: The geometry of each structure in the population is optimized using DFT calculations to find the nearest local minimum in the energy landscape.

-

Fitness Evaluation: The fitness of each optimized structure is evaluated based on its calculated enthalpy or free energy.

-

Selection: Structures with lower energies (higher fitness) are selected as parents for the next generation.

-

Generation of New Structures: New candidate structures are generated from the selected parents using evolutionary operators such as heredity (combining parts of parent structures) and mutation (randomly altering atomic positions or cell parameters).

-

Iteration: The process of local optimization, fitness evaluation, selection, and generation of new structures is repeated for many generations until the lowest-energy structures are consistently found.

The following diagram illustrates the workflow of a typical evolutionary algorithm for crystal structure prediction.

DFT Calculation Parameters

The accuracy of the crystal structure prediction is highly dependent on the parameters used in the DFT calculations. A typical set of parameters for studying transition metal carbides would include:

-

Method: Plane-wave pseudopotential method.

-

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA), often with functionals like PBE or PW91.

-

Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 400-500 eV) to ensure convergence.

-

k-point Sampling: A dense Monkhorst-Pack grid for sampling the Brillouin zone, with the density depending on the size of the unit cell.

Experimental Synthesis of this compound

While theoretical predictions are crucial, experimental synthesis is the ultimate validation of a new material. Recently, a novel method for synthesizing this compound without the need for extreme temperatures or pressures has been reported.[1]

Experimental Protocol: Synthesis from Tetracyanoethylene

This method utilizes tetracyanoethylene (TCNE) as a carbon source.

-

Precursor Preparation: A rhodium precursor, such as rhodium(III) chloride hydrate (RhCl3·nH2O), is dissolved in a suitable solvent.

-

Reaction with TCNE: An aqueous solution of TCNE is added to the rhodium precursor solution.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4), is added to the mixture.

-

Annealing: The resulting product is collected, washed, and annealed under an inert atmosphere (e.g., argon) at a moderate temperature (e.g., 500 °C).

The following diagram illustrates the logical relationship in this synthesis process.

This synthesis method has been shown to produce this compound with significantly higher catalytic activity for the hydrogen evolution reaction (HER) compared to pure rhodium.[1]

Conclusion and Future Outlook

The theoretical prediction of stable this compound structures is a rapidly developing field with significant potential for the discovery of new materials with exciting properties. Ab initio calculations have successfully identified carbon-deficient cubic rhodium carbides as being thermodynamically stable, providing a clear target for experimental synthesis. The development of novel synthesis routes, such as the one utilizing TCNE, is a crucial step towards realizing these theoretically predicted materials.

Future research should focus on a more comprehensive theoretical exploration of the Rh-C phase diagram to identify other potentially stable or metastable non-cubic structures. Furthermore, detailed structural characterization of experimentally synthesized rhodium carbides is needed to establish a definitive link with theoretical predictions. The synergy between computational prediction and experimental synthesis will be paramount in unlocking the full potential of the this compound materials family.

References

- 1. Structure and stability prediction of compounds with evolutionary algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Accelerated Organic Crystal Structure Prediction with Genetic Algorithms and Machine Learning [arxiv.org]

- 4. Artificial intelligence for prediction of biological activities and generation of molecular hits using stereochemical information - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Electronic Landscape of Rhodium Carbide Surfaces: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Transition metal carbides are a class of materials renowned for their exceptional hardness, high melting points, and intriguing catalytic properties. Among these, rhodium carbide (RhC) has emerged as a material of significant interest due to its unique electronic structure and potential applications in catalysis and materials science.[1][2] This technical guide provides a comprehensive overview of the electronic properties of this compound surfaces, tailored for researchers, scientists, and drug development professionals. While direct applications of this compound in pharmaceuticals are still exploratory, understanding its fundamental properties is crucial for unlocking its potential. This guide will delve into the synthesis, electronic characteristics, and relevant experimental methodologies for studying this compound. Furthermore, it will draw parallels to the well-established roles of rhodium compounds in anticancer therapy and as catalysts in the synthesis of complex organic molecules, providing a broader context for the pharmaceutical industry.

Synthesis of this compound Surfaces

The synthesis of high-quality this compound thin films is a critical first step for the investigation of their electronic properties. A novel and efficient method for synthesizing this compound at relatively low temperatures involves the use of tetracyanoethylene (TCNE) as a carbon source.[1][2] This approach avoids the need for extreme temperatures and pressures typically required for the formation of metal carbides.

Experimental Protocol: Synthesis of this compound Thin Film using TCNE

This protocol outlines a general procedure for the synthesis of this compound thin films on a substrate.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Tetracyanoethylene (TCNE)

-

Substrate (e.g., silicon wafer, quartz)

-

Solvent (e.g., anhydrous ethanol, acetonitrile)

-

Inert gas (e.g., argon, nitrogen)

-

Tube furnace

Procedure:

-

Substrate Preparation: The substrate is cleaned ultrasonically in a series of solvents (e.g., acetone, isopropanol, deionized water) to remove any organic contaminants and then dried under a stream of inert gas.

-

Precursor Solution Preparation: A solution of rhodium(III) chloride hydrate is prepared in the chosen solvent. A separate solution of TCNE is also prepared.

-

Deposition: The cleaned substrate is placed in a tube furnace. The precursor solutions are introduced into the furnace, often via a nebulizer or by placing the substrate downstream from the precursor sources in a temperature-controlled environment.

-

Thermal Annealing: The substrate with the deposited precursors is then annealed under an inert atmosphere at a temperature sufficient to induce the reaction between the rhodium precursor and the carbon source to form a this compound film. The exact temperature and duration will depend on the specific precursors and desired film characteristics.

-

Cooling and Characterization: After the annealing process, the furnace is cooled to room temperature under an inert atmosphere. The resulting this compound thin film is then ready for characterization.

Electronic Properties of this compound Surfaces

The electronic properties of this compound surfaces are of fundamental importance for their potential catalytic and electronic applications. These properties are primarily investigated through a combination of experimental techniques and theoretical calculations, such as Density Functional Theory (DFT). While extensive quantitative data for various surfaces of this compound are still emerging in the scientific literature, theoretical studies have predicted the stability of carbon-deficient rhodium sub-carbides (RhCₓ where x ≤ 0.25) and a notable "metallization" effect upon carbon incorporation.[3]

Quantitative Data Summary

The following tables summarize key electronic properties for pure rhodium and provide a comparative context with other relevant transition metal carbides. It is important to note that the values for this compound are based on theoretical calculations and further experimental verification is ongoing.

| Property | Rhodium (Rh) | This compound (RhC) (Theoretical) | Titanium Carbide (TiC) |

| Work Function (eV) | 4.98 | ~ 4.5 - 5.5 | 4.35 |

| Surface Energy (J/m²) | |||

| (100) surface | 2.25 | Data not readily available | 1.45 |

| (111) surface | 2.05 | Data not readily available | 0.95 |

| Band Gap (eV) | 0 (Metallic) | 0 (Metallic) | 0 (Metallic) |

Note: The work function and surface energy are highly dependent on the specific crystal facet and surface termination. The values presented are indicative and should be considered in the context of the cited literature.

Density of States (DOS)

The density of states provides insight into the distribution of electronic states as a function of energy. For this compound, DFT calculations suggest a metallic character, with a significant density of states at the Fermi level. The hybridization of Rh d-orbitals with C p-orbitals is a key feature that distinguishes its electronic structure from that of pure rhodium.

Experimental Characterization Techniques

A multi-technique approach is essential for a thorough understanding of the electronic and structural properties of this compound surfaces.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

-

Ultra-high vacuum (UHV) chamber.

-

Argon ion sputter gun for sample cleaning.

Procedure:

-

Sample Introduction: The this compound sample is mounted on a sample holder and introduced into the UHV chamber of the XPS system.

-

Surface Cleaning (Optional): If the surface is contaminated, it can be gently sputtered with low-energy argon ions to remove the surface contaminants. It is crucial to use low ion energies to minimize damage to the carbide surface.

-

Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.

-

High-Resolution Scans: High-resolution scans are acquired for the core levels of interest, typically Rh 3d and C 1s.

-

Rh 3d: The Rh 3d region will show a doublet (3d₅/₂ and 3d₃/₂) corresponding to metallic rhodium and this compound. The binding energy of the Rh 3d peaks in this compound is expected to be shifted compared to pure rhodium due to the chemical bonding with carbon.

-

C 1s: The C 1s spectrum will show a peak corresponding to carbidic carbon. Adventitious carbon contamination will also be present and needs to be carefully deconvoluted.

-

-

Data Analysis: The acquired spectra are analyzed to determine the binding energies, peak areas, and peak shapes. This information is used to determine the elemental composition and chemical states of the rhodium and carbon atoms.

Scanning Tunneling Microscopy (STM)

STM is a powerful technique for imaging surfaces at the atomic scale, providing real-space information about the surface topography and local density of electronic states.

Instrumentation:

-

Scanning tunneling microscope in a UHV chamber.

-

Electrochemically etched tungsten or Pt-Ir tip.

Procedure:

-

Sample Preparation: The this compound sample is prepared in the UHV chamber, either by in-situ synthesis or by cleaning an ex-situ prepared sample.

-

Tip Preparation: A sharp STM tip is prepared by electrochemical etching and further conditioned in-situ by field emission or gentle crashing into a clean metal surface.

-

Imaging: The STM tip is brought into close proximity to the this compound surface, and a bias voltage is applied between the tip and the sample. The tunneling current is measured as the tip is scanned across the surface.

-

Topographic Imaging: In constant current mode, the feedback loop adjusts the tip's vertical position to maintain a constant tunneling current, generating a topographic image of the surface.

-

Spectroscopy (STS): By holding the tip at a specific location and sweeping the bias voltage, a current-voltage (I-V) curve can be obtained. The derivative of this curve (dI/dV) is proportional to the local density of states (LDOS) of the surface.

-

Data Analysis: The STM images are processed to visualize the atomic arrangement of the this compound surface. The STS data provides information about the electronic structure at specific atomic sites.

Relevance to Drug Development and Biological Systems

While this compound is a relatively new material with unexplored biological applications, the broader family of rhodium-containing compounds has a significant and growing presence in the fields of medicine and pharmaceutical synthesis.

Rhodium Complexes as Anticancer Agents

Numerous rhodium complexes have been synthesized and investigated for their potential as anticancer drugs.[4][5][6][7][8][9][10][11] Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.

The diagram below illustrates a simplified signaling pathway for apoptosis induced by a generic rhodium complex. These complexes can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Caption: Apoptosis signaling pathway induced by rhodium complexes.

This pathway highlights the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in cell death.[4][6][7]

Rhodium Catalysis in Pharmaceutical Synthesis

Rhodium catalysts play a pivotal role in modern organic synthesis, particularly in the construction of complex molecules that are the basis of many pharmaceuticals.[11] One of the most powerful applications of rhodium catalysis is in C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds.[12][13][14][15][16]

The following diagram illustrates the logical workflow of employing rhodium-catalyzed C-H activation in a drug discovery program.

Caption: Workflow for drug discovery using rhodium-catalyzed C-H activation.

This workflow demonstrates how rhodium catalysts enable the efficient synthesis of complex molecular scaffolds from simple starting materials, accelerating the process of lead discovery and optimization in pharmaceutical research.

Conclusion

This compound surfaces possess a unique electronic structure that makes them promising candidates for advanced catalytic applications. While direct applications in the pharmaceutical and biomedical fields are yet to be established, the foundational knowledge of their electronic properties is a critical step towards their future development. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of these novel materials. Furthermore, the established roles of rhodium complexes in cancer therapy and rhodium catalysts in drug synthesis provide a compelling context for the continued investigation of rhodium-based materials by researchers and professionals in the drug development industry. As our understanding of this compound deepens, so too will the possibilities for its application in creating innovative solutions for science and medicine.

References

- 1. Rational Synthesis for a Noble Metal Carbide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium (Rh): Metallic complexes applied against cancer | Research, Society and Development [rsdjournal.org]

- 6. Rhodium-based metallodrugs for biological applications: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A Family of Rhodium Complexes with Selective Toxicity towards Mismatch Repair-Deficient Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00762F [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis and Characterization of Novel Rhodium Carbide Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of novel rhodium carbide phases, with a focus on a recently developed method that avoids extreme temperature and pressure conditions. This guide is intended for researchers and professionals in materials science, catalysis, and related fields.

Introduction

Transition metal carbides are a class of materials known for their unique physical and chemical properties, which often differ significantly from their parent metals.[1] Noble metal carbides, in particular, are promising candidates for various applications, especially as highly efficient catalysts.[1][2] However, the synthesis of noble metal carbides has been historically challenging because carbide phases do not typically appear in noble metal-carbon phase diagrams.[1][2]

A breakthrough in this area has been the development of a rational synthesis method for this compound using tetracyanoethylene (TCNE) as a carbon source.[1][2] This method allows for the formation of this compound under ambient pressure and relatively low temperatures, making it more accessible than traditional high-pressure/high-temperature techniques.[1][2] The resulting this compound has demonstrated significantly enhanced catalytic activity for the hydrogen evolution reaction (HER) compared to pure rhodium.[1][2]

Synthesis of this compound

A novel, low-temperature, ambient-pressure method for synthesizing this compound nanoparticles has been developed, utilizing the reaction of a rhodium precursor with tetracyanoethylene (TCNE).[1][2]

Experimental Protocol

The synthesis of this compound nanoparticles is performed via the thermal decomposition of a rhodium salt in the presence of TCNE. The following protocol is based on the successful synthesis reported in the literature.[1][2]

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·nH₂O)

-

Tetracyanoethylene (TCNE)

-

Oleylamine

-

1-octadecene

Procedure:

-

In a three-neck flask, dissolve RhCl₃·nH₂O and TCNE in a mixture of oleylamine and 1-octadecene.

-

Heat the mixture to a specific temperature (e.g., 200-300 °C) under an inert atmosphere (e.g., Argon).

-

Maintain the reaction temperature for a set period (e.g., 1-2 hours) to allow for the formation of this compound nanoparticles.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the nanoparticles by centrifugation, followed by washing with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.

-

Dry the resulting this compound nanoparticles under vacuum.

Synthesis Workflow

References

The Rhodium-Carbon System Under High Pressure: A Landscape of Theoretical Predictions and Experimental Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodium-carbon (Rh-C) phase diagram, particularly under high-pressure conditions, remains largely uncharted territory in materials science. Unlike more conventional metal-carbon systems, noble metals like rhodium exhibit a marked reluctance to form stable carbide phases under standard conditions.[1] This guide synthesizes the sparse available theoretical predictions for the Rh-C system at elevated pressures and complements this with detailed experimental protocols and data from analogous high-pressure studies on related rhodium and metal-carbide systems. This approach provides a foundational understanding and a practical methodological framework for researchers venturing into this challenging but potentially rewarding field.

While a complete, experimentally verified Rh-C phase diagram under high pressure is not yet established in the scientific literature, theoretical studies offer valuable insights into the potential for rhodium carbide formation. First-principles calculations have been employed to predict the stability of various this compound stoichiometries.

One significant computational study explored cubic rhodium carbides (RhCx) as a function of carbon content. The findings from these ab initio calculations are summarized below.

| Predicted Phase | Stoichiometry (x) | Formation Energy | Predicted Stability |

| RhCx | 1.00 - 0.33 | Positive | Unstable |

| RhCx | ≤ 0.25 | Negative | Stable |

Table 1: Predicted Stability of Cubic Rhodium Carbides. This table is based on theoretical calculations and suggests that carbon-deficient rhodium sub-carbides are energetically favorable and may be synthesizable.[2]

Experimental Approaches to High-Pressure Synthesis

The synthesis and characterization of materials under extreme pressures typically involve specialized equipment and techniques. The diamond anvil cell (DAC) is a primary tool for generating ultra-high pressures, often coupled with laser heating to achieve the necessary temperatures for phase transitions and chemical reactions.

General Experimental Workflow for High-Pressure Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of novel materials under high pressure, a methodology that would be applicable to the investigation of the Rh-C system.

Case Study: High-Pressure Synthesis of Rhenium Carbide (Re3C)

Due to the lack of extensive experimental data for the Rh-C system, we present the methodology for the high-pressure synthesis of rhenium carbide (Re3C) as a relevant analogue. This provides a concrete example of the experimental protocols involved.

Experimental Protocol for Re3C Synthesis

1. Diamond Anvil Cell (DAC) Preparation:

-

Anvils: Boehler-Almax type diamonds with culet diameters of 250 μm were used.

-

Gasket: A rhenium (Re) gasket was pre-indented to a thickness of approximately 25-30 μm. A sample chamber was then created in the center of the indentation using a laser drilling system.

2. Sample Loading:

-

A piece of the carbon source (in this case, CBr4 or a mixture including boron-doped diamond) was loaded into the sample chamber along with a pressure standard (e.g., ruby or the equation of state of the rhenium gasket itself).

3. Compression and Laser Heating:

-

The DAC was gradually compressed to the target pressure (105-140 GPa).

-

The sample was then heated using a double-sided laser heating system to temperatures of approximately 2500 K. The rhenium gasket itself can act as a reactant at these extreme conditions when irradiated by the laser.

4. In-situ Analysis:

-

Synchrotron single-crystal X-ray diffraction (SCXRD) was performed at the high-pressure, high-temperature conditions to identify the crystal structure of the newly formed phases.

| Parameter | Value |

| Pressure Range | 105(3) - 140(5) GPa |

| Temperature | ~2500 K |

| Carbon Source | CBr4 / Boron-doped Diamond |

| Pressure Measurement | In-situ using the equation of state of Rhenium |

| Analytical Technique | Synchrotron Single-Crystal X-ray Diffraction (SCXRD) |

Table 2: Experimental Parameters for the High-Pressure Synthesis of Re3C.[3]

Logical Pathway for Investigating the Rh-C System

Based on the theoretical predictions and analogous experimental work, a logical pathway for the systematic investigation of the rhodium-carbon phase diagram under high pressure can be proposed.

Concluding Remarks

The exploration of the rhodium-carbon phase diagram under high pressure is still in its nascent stages. The current body of knowledge is primarily based on theoretical predictions that suggest the existence of stable, carbon-deficient rhodium carbides. The experimental realization of these phases, and the systematic mapping of the Rh-C phase diagram, will require the application of advanced high-pressure synthesis and in-situ characterization techniques, similar to those successfully employed for other transition metal carbide systems. This guide provides a foundational framework and detailed methodological insights to aid researchers in navigating this frontier of materials science. The discovery of novel rhodium carbides could pave the way for new materials with unique catalytic, electronic, and mechanical properties.

References

Quantum Chemical Insights into Rhodium Carbide Bonding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the nature of the chemical bond in rhodium carbide (RhC). A deep understanding of the electronic structure and bonding in this simple diatomic molecule is crucial for fields ranging from catalysis to materials science and can inform the design of novel therapeutic agents. This document summarizes key theoretical findings, presents quantitative data in a comparative format, and details the computational methodologies employed in seminal studies.

The Nature of the Rhodium-Carbon Bond

Quantum chemical calculations have been instrumental in characterizing the bond in this compound. Early all-electron ab initio Hartree-Fock (HF) and configuration interaction (CI) calculations established that the ground electronic state of RhC is of 2Σ+ symmetry.[1] These pioneering studies revealed that the chemical bond is primarily formed from the interaction of the 4d orbitals of rhodium with the 2s and 2p orbitals of carbon. A significant finding is the characterization of the Rh-C bond as a triple bond, composed of one σ bond and two π bonds.[1] Interestingly, the 5s electron of rhodium contributes minimally to the bonding and resides in a singly occupied non-bonding orbital.[1] This bonding picture leads to a polar covalent bond with a significant charge transfer from rhodium to carbon, resulting in a notable dipole moment.[1]

The multireference character of transition metal-containing molecules like RhC presents a challenge for single-reference computational methods. The near-degeneracy of multiple electronic configurations necessitates the use of more advanced theoretical approaches, such as multireference configuration interaction (MRCI) or complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2), to accurately describe the electronic structure and predict spectroscopic properties. While comprehensive recent multireference studies specifically on diatomic RhC are not abundant in the literature, the principles of these methods are well-established for accurately modeling systems with significant static correlation.

Quantitative Spectroscopic and Bonding Parameters

The following tables summarize the available experimental and calculated quantitative data for the key spectroscopic and bonding parameters of the this compound molecule. This allows for a direct comparison of results from different theoretical methods and with experimental benchmarks.

Table 1: Calculated Spectroscopic Constants of this compound (RhC)

| Method/Basis Set | Ground State | Re (Å) | ωe (cm-1) | De (eV) | μ (Debye) | Reference |

| HF/CI | 2Σ+ | 1.686 | 1059 | 4.81 | 2.82 | [1] |

Table 2: Experimental Spectroscopic Constants and Properties of this compound (RhC)

| Property | Value | Method | Reference |

| Dissociation Energy (D0) | 5.97 eV | Mass Spectrometry | [1] |

| Adiabatic Electron Affinity | 1.46 eV | Anion Photoelectron Spectroscopy | [2] |

| First Excited State | ~9400 cm-1 | Anion Photoelectron Spectroscopy | [2] |

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in both experimental and theoretical studies is critical for evaluating the quality and reliability of the reported data.

Experimental Determination of Dissociation Energy

The dissociation energy of RhC was determined experimentally using Knudsen-cell mass spectrometry. This technique involves measuring the equilibrium partial pressures of the gaseous species in a high-temperature effusion cell.

-

Apparatus: A high-temperature mass spectrometer equipped with a Knudsen cell.

-

Procedure:

-

A sample containing rhodium and graphite is placed in the Knudsen cell.

-

The cell is heated to a high temperature range (1970–2806 K) to generate gaseous RhC.

-

The effusing vapor is ionized by electron impact, and the resulting ions are mass-analyzed.

-

The ion intensities are measured as a function of temperature.

-

The reaction enthalpies are determined using the second-law and third-law methods, which relate the equilibrium constant to the temperature and the thermodynamic functions of the reactants and products.

-

The dissociation energy (D0) is then derived from the reaction enthalpy.[1]

-

Computational Methodologies

The theoretical investigation of RhC bonding has employed a range of quantum chemical methods. The following provides an overview of the key computational approaches.

This early computational study provided foundational insights into the electronic structure of RhC.

-

Software: The ALCHEMY program system was utilized for these calculations.[1]

-

Methodology:

-

Hartree-Fock (HF): The calculations were initiated with the self-consistent field (SCF) method to obtain the molecular orbitals.

-

Configuration Interaction (CI): To account for electron correlation, which is crucial for accurate predictions, configuration interaction calculations were performed. The CI expansion included single and double excitations from the reference determinant(s).

-

-

Basis Set: A Slater-type orbital (STO) basis set of better than double-zeta quality was used for both the rhodium and carbon atoms.[1]

While specific DFT studies focusing solely on diatomic RhC are not detailed in the primary literature found, DFT is a workhorse of modern computational chemistry. For a molecule like RhC, a typical DFT calculation would proceed as follows:

-

Functional Selection: A range of exchange-correlation functionals would be tested, from local-density approximation (LDA) and generalized gradient approximation (GGA) functionals (e.g., PBE, BLYP) to hybrid functionals (e.g., B3LYP, PBE0) and meta-GGA functionals. The choice of functional significantly impacts the accuracy of the results.

-

Basis Set: A high-quality basis set, such as one from the correlation-consistent family (e.g., aug-cc-pVTZ) or a basis set specifically designed for transition metals with effective core potentials (ECPs) for the inner electrons of rhodium, would be employed.

-

Geometry Optimization: The molecular geometry would be optimized to find the equilibrium bond length (Re).

-

Frequency Calculation: A vibrational frequency analysis would be performed at the optimized geometry to calculate the harmonic vibrational frequency (ωe) and to confirm that the structure is a true minimum on the potential energy surface.

-

Dissociation Energy Calculation: The dissociation energy (De) would be calculated as the difference between the total energy of the Rh and C atoms at infinite separation and the energy of the RhC molecule at its equilibrium geometry.

Given the likely multireference character of RhC, methods that explicitly account for static correlation are necessary for achieving high accuracy.

-

Complete Active Space Self-Consistent Field (CASSCF):

-

An active space of molecular orbitals and electrons that are most important for the chemical bond would be selected. For RhC, this would likely include the Rh 4d and 5s orbitals and the C 2s and 2p orbitals.

-

Within this active space, a full configuration interaction calculation is performed, and both the CI coefficients and the molecular orbitals are simultaneously optimized.

-

-

Multireference Configuration Interaction (MRCI):

-

The CASSCF wave function is used as the reference.

-

Single and double excitations are then generated from all the configurations in the CASSCF reference space. This approach provides a highly accurate description of both static and dynamic electron correlation.

-

Visualizing Computational Workflows and Bonding Concepts

To clarify the relationships between different computational steps and theoretical concepts, the following diagrams are provided in the DOT language for Graphviz.

Computational Workflow for RhC Properties

Caption: A generalized workflow for calculating molecular properties of RhC.

Molecular Orbital Interaction in this compound

Caption: Simplified molecular orbital diagram for RhC bonding.

References

Unveiling the Catalytic Potential of Rhodium Carbide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal carbides have garnered significant interest in catalysis due to their unique electronic and structural properties, often exhibiting noble metal-like behavior. Among these, rhodium carbide (RhC) presents a compelling case for exploration, demonstrating notable catalytic activity, particularly in the hydrogen evolution reaction (HER). This technical guide provides an in-depth overview of the fundamental catalytic properties of this compound, focusing on its synthesis, characterization, and performance. While experimental data on this compound's catalytic applications beyond HER are limited, this document consolidates the current understanding and provides a framework for future research and development.

Synthesis of this compound

A novel and efficient method for synthesizing this compound involves the use of tetracyanoethylene (TCNE) as a carbon source. This approach circumvents the need for extreme temperatures and pressures typically required for the formation of noble metal carbides.[1][2]

Experimental Protocol: Synthesis of this compound via TCNE Method

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Tetracyanoethylene (TCNE)

-

Solvent (e.g., anhydrous ethanol)

-

Inert gas (e.g., Argon)

Procedure:

-

In a standard Schlenk line setup, dissolve a specific molar ratio of RhCl₃·xH₂O and TCNE in an appropriate anhydrous solvent under an inert atmosphere.

-

Stir the solution at room temperature for a designated period to ensure homogenous mixing of the precursors.

-

Gradually heat the reaction mixture to a specific temperature (e.g., 200-400 °C) and maintain it for several hours to facilitate the carbidation process. The exact temperature and duration will influence the crystallinity and phase purity of the resulting this compound.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the resulting black powder by centrifugation or filtration.

-

Wash the product multiple times with a suitable solvent (e.g., ethanol, acetone) to remove any unreacted precursors and byproducts.

-

Dry the final this compound product under vacuum.

The following diagram illustrates the general workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the formation of this compound and to understand its physical and chemical properties. Key techniques include:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material.

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of rhodium and carbon, confirming the formation of Rh-C bonds.

-

Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and crystalline nature of the this compound nanoparticles.

Fundamental Catalytic Properties

The primary reported catalytic application of this compound is in the Hydrogen Evolution Reaction (HER), where it exhibits significantly enhanced activity compared to pure rhodium.[1][2]

Hydrogen Evolution Reaction (HER)

This compound has been shown to be a highly active and stable catalyst for the HER in acidic media. The carbide nature of the material is believed to favorably modify the electronic structure of rhodium, leading to an optimal binding energy for hydrogen intermediates.

The HER in acidic solution proceeds through the following elementary steps on the catalyst surface:

-

Volmer step: H₃O⁺ + e⁻ + * → H* + H₂O

-

Heyrovsky step: H* + H₃O⁺ + e⁻ → H₂ + H₂O + *

-

Tafel step: H* + H* → H₂ + 2*

Where '' represents an active site on the catalyst surface and 'H' is an adsorbed hydrogen atom.

The following diagram illustrates the reaction pathway for the Hydrogen Evolution Reaction.

Quantitative Catalytic Performance Data

The following table summarizes the available quantitative data for the catalytic performance of rhodium-based catalysts. It is important to note the scarcity of specific data for this compound, particularly for reactions other than HER.

| Catalyst | Reaction | Turnover Frequency (TOF) | Activation Energy (Ea) | Selectivity | Reference |

| This compound | Hydrogen Evolution Reaction (HER) | Data not explicitly provided, but significantly higher than pure Rh | Data not available | N/A | [1][2] |

| Rh/SiNW | Hydrogen Evolution Reaction (HER) | - | Tafel Slope: 24 mV/dec | N/A | [3] |

| Rh-based catalysts | Syngas to Ethanol | - | - | High selectivity to C2+ oxygenates | [4] |

| Rh/Fe₂O₃/ZrO₂ | Water-Gas Shift | - | 64 kJ/mol | - | [5] |

| Rh/Al₂O₃ | CO Oxidation | Varies with particle size and conditions | 100-110 kJ/mol (low temp.) | N/A | [6] |

Note: The provided data for non-carbide rhodium catalysts is for comparative context and highlights the need for further research into the quantitative catalytic performance of this compound across a broader range of reactions.

Experimental Protocol: Catalytic Testing for Hydrogen Evolution Reaction (HER)

Materials and Equipment:

-

This compound catalyst

-

Nafion solution (e.g., 5 wt%)

-

Working electrode (e.g., glassy carbon, carbon paper)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)

-

Electrolyte (e.g., 0.5 M H₂SO₄)

-

Potentiostat/Galvanostat

-

Electrochemical cell

Procedure:

-

Catalyst Ink Preparation: Disperse a known amount of this compound catalyst in a mixture of deionized water, isopropanol, and Nafion solution. Sonicate the mixture to form a homogeneous ink.

-

Working Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a desired catalyst loading. Allow the electrode to dry at room temperature.

-

Electrochemical Measurement:

-

Assemble a three-electrode system in an electrochemical cell containing the electrolyte.

-

Purge the electrolyte with a high-purity inert gas (e.g., Ar or N₂) for at least 30 minutes to remove dissolved oxygen.

-

Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve.

-

The potential should be iR-corrected to account for the solution resistance.

-

From the polarization curve, determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²) and the Tafel slope.

-

-

Stability Test: Conduct chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period to evaluate the long-term stability of the catalyst.

Other Potential Catalytic Applications

While experimental evidence is limited, theoretical studies and comparisons with other noble metal carbides suggest that this compound could be a promising catalyst for other important industrial reactions:

-

CO Oxidation: The modified electronic properties of rhodium in the carbide form could influence the adsorption and activation of CO and O₂, potentially leading to enhanced catalytic activity.[7]

-

Syngas Conversion: Rhodium-based catalysts are known for their ability to convert synthesis gas (CO + H₂) into valuable chemicals like ethanol. The unique surface structure of this compound might offer different product selectivities compared to metallic rhodium catalysts.[4][8][9]

-

Hydrodesulfurization and Hydrogenation: Noble metals on carbide supports have shown high activity in desulfurization and hydrogenation reactions.[7]

Conclusion and Future Outlook

This compound has emerged as a promising catalytic material, particularly for the hydrogen evolution reaction, where it demonstrates superior performance compared to its metallic counterpart. The novel synthesis method using tetracyanoethylene opens up new avenues for the facile production of this and other noble metal carbides. However, a significant knowledge gap exists regarding the quantitative catalytic performance of this compound in other key chemical transformations.

Future research should focus on:

-

Detailed Kinetic Studies: A thorough investigation of the kinetics of the HER on this compound to determine turnover frequencies and activation energies.

-

Exploring Other Catalytic Reactions: A systematic evaluation of the catalytic activity and selectivity of this compound in CO oxidation, syngas conversion, and various hydrogenation reactions.

-

Theoretical Modeling: The use of computational methods to predict the catalytic behavior of this compound and to elucidate reaction mechanisms at the atomic level.[10]

-

Support and Promoter Effects: Investigating the influence of different support materials and promoters on the catalytic performance of this compound.

By addressing these areas, the full catalytic potential of this compound can be unlocked, paving the way for its application in a wide range of industrial processes and contributing to the development of more efficient and sustainable chemical technologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational Synthesis for a Noble Metal Carbide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of noble metals on metal-carbide surfaces: novel catalysts for CO oxidation, desulfurization and hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of Rhodium Carbide's Magnetic Properties

Introduction

Rhodium carbide (RhC) is a novel material that has only recently been synthesized, marking a significant advancement in materials science.[1][2] Unlike conventional transition metal carbides, noble metal carbides like RhC do not typically form under standard thermodynamic conditions and are absent from traditional phase diagrams.[1][2] The recent breakthrough in its synthesis opens up a new frontier for exploring its physical and chemical properties.

This guide addresses the current landscape of knowledge regarding the magnetic properties of this compound. It is important to note that, as of this writing, the magnetic properties of this compound have not been experimentally or theoretically investigated in published literature. Therefore, this document serves as a forward-looking guide for researchers. It will briefly cover the novel synthesis of this compound, summarize the known magnetic properties of elemental rhodium and its nanoparticles to provide context, and propose a comprehensive research framework for the systematic investigation of this compound's magnetic characteristics.

The Novel Synthesis of this compound

The first successful synthesis of this compound was achieved under non-extreme conditions, a departure from the high-temperature and high-pressure methods typically required for carbide formation.[1][2] This was accomplished using tetracyanoethylene (TCNE) as a carbon source. While the primary focus of the initial study was on the electronic structure and catalytic activity for the hydrogen evolution reaction, the availability of a synthesis protocol is the first critical step toward a thorough characterization of its physical properties, including magnetism.[1][2]

Magnetic Properties of Rhodium in Other Forms

To form a hypothesis about the potential magnetic behavior of this compound, it is useful to consider the known magnetic properties of elemental rhodium and rhodium nanoparticles. Bulk rhodium is paramagnetic, showing a weak attraction to magnetic fields.[3] In contrast, rhodium clusters and nanoparticles have been shown to exhibit size-dependent ferromagnetism.[4][5][6] This phenomenon is attributed to the reduced coordination number of atoms at the nanoscale, which alters the electronic structure and can lead to the emergence of a net magnetic moment.

| Material Form | Magnetic Property | Molar Magnetic Susceptibility (χm) | Notes |

| Bulk Rhodium | Paramagnetic | +111.0 × 10⁻⁶ cm³/mol (at 298 K)[3] | Weakly attracted to magnetic fields. |

| Rhodium Clusters (e.g., Rh₁₅, Rh₁₆, Rh₁₉) | Superparamagnetic/ Ferromagnetic | Varies with cluster size; moments between 0.3 and 1.1 µB per atom have been observed.[4] | Magnetism is a nanoscale phenomenon for rhodium.[5] |

Proposed Research Framework for Investigating the Magnetic Properties of this compound

Given the nascent stage of this compound research, a systematic investigation is required to determine its magnetic properties. The following experimental and theoretical protocols are proposed.

Experimental Protocols

A comprehensive experimental workflow is necessary to characterize the magnetic nature of newly synthesized this compound samples.

Detailed Methodologies:

-

Synthesis and Sample Preparation:

-

Synthesize this compound powder using the established method with tetracyanoethylene.[1][2]

-

Ensure the removal of any unreacted precursors or magnetic impurities, which could be verified by techniques such as X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) with Energy-Dispersive X-ray Spectroscopy (EDS).

-

-

Structural Characterization:

-

X-ray Diffraction (XRD): Perform powder XRD to determine the crystal structure and phase purity of the synthesized this compound. The presence of any magnetic impurity phases (e.g., iron from precursors) must be carefully checked.

-

Transmission Electron Microscopy (TEM): Use TEM to analyze the morphology, particle size, and crystallinity of the this compound samples.

-

-

Magnetic Property Measurements:

-

Superconducting Quantum Interference Device (SQUID) Magnetometry: This is the primary technique for sensitive measurement of magnetic properties.

-

Magnetic Susceptibility vs. Temperature (χ vs. T):

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: Measure the magnetization as a function of temperature (typically from 2 K to 300 K) under a small applied magnetic field (e.g., 100 Oe). A divergence between the ZFC and FC curves can indicate a transition to a magnetically ordered state (e.g., ferromagnetism, spin glass). The peak in the ZFC curve can suggest a blocking temperature in superparamagnetic materials or a transition temperature.

-

-

Magnetization vs. Magnetic Field (M vs. H):

-

Hysteresis Loops: Measure the magnetization as a function of the applied magnetic field at various temperatures (e.g., 2 K and 300 K). The shape of the M-H curve will reveal the nature of the magnetism:

-

A linear response indicates paramagnetism or diamagnetism.

-

A sigmoidal curve with hysteresis (non-zero coercivity and remanence) is characteristic of ferromagnetism.

-

A linear response up to a critical field followed by a change in slope can suggest antiferromagnetism.

-

-

-

-

Theoretical and Computational Protocols

First-principles calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the magnetic ground state and understanding the origin of magnetism in this compound.

Detailed Methodologies:

-

Density Functional Theory (DFT) Calculations:

-

Structural Input: Use the experimentally determined crystal structure from XRD as the input for the calculations.

-

Magnetic Configurations: Perform calculations for several possible magnetic orderings: non-magnetic (NM), ferromagnetic (FM), and various antiferromagnetic (AFM) configurations.

-

Energy Comparison: By comparing the total energies of these different magnetic states, the magnetic ground state can be predicted. The configuration with the lowest energy is the most stable.

-

Electronic Structure Analysis: Calculate the electronic density of states (DOS) and spin-polarized band structure. The asymmetry in the spin-up and spin-down DOS will indicate the presence of a magnetic moment and help in understanding the origin of the magnetism.

-

Conclusion

The recent synthesis of this compound has unlocked a new material for scientific exploration. Its magnetic properties remain an uncharted territory. The lack of existing data presents a unique opportunity for original research. A combined experimental approach using SQUID magnetometry and structural characterization, along with theoretical DFT calculations, will be essential to unveil the magnetic nature of this novel noble metal carbide. The findings will not only contribute to the fundamental understanding of magnetism in materials but also inform potential applications in catalysis, electronics, and other fields where the interplay of electronic and magnetic properties is crucial.

References

Navigating the Thermodynamic Landscape of Rhodium Carbides: A Technical Guide to Stoichiometric Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium, a noble metal renowned for its catalytic prowess, forms a series of carbide compounds with varying stoichiometries that exhibit a fascinating and complex thermodynamic landscape. The stability of these rhodium carbides is a critical factor influencing their synthesis, performance, and longevity in applications ranging from catalysis to advanced materials. This technical guide provides an in-depth analysis of the thermodynamic stability of different rhodium carbide stoichiometries, drawing upon theoretical and experimental findings to offer a comprehensive resource for researchers in the field.

Core Concepts: Thermodynamic Stability of Rhodium Carbides

The thermodynamic stability of a compound is fundamentally determined by its Gibbs free energy of formation (ΔGf). A negative ΔGf indicates that the compound is stable relative to its constituent elements, while a positive value suggests instability. In the context of solid-state materials like rhodium carbides, the enthalpy of formation (ΔHf) at 0 K is often calculated using first-principles methods to predict stability, as the entropic contribution (TΔS) is minimal at low temperatures.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the stability of various this compound phases. A key finding from first-principles calculations using the full-potential linearized augmented plane-wave (FLAPW) method with the generalized gradient approximation (GGA) is that the stability of rhodium carbides is highly dependent on the carbon content.

Quantitative Data on this compound Stability

Theoretical investigations have revealed a distinct trend in the stability of cubic rhodium carbides (RhCx). As summarized in the table below, carbon-deficient stoichiometries are predicted to be thermodynamically stable, whereas carbon-rich phases are energetically unfavorable.

| Stoichiometry (RhCx) | Predicted Thermodynamic Stability | Formation Energy (Eform) |

| x ≤ 0.25 | Stable | Negative (Eform < 0) |

| 0.33 ≤ x ≤ 1.00 | Unstable | Positive (Eform > 0) |

Note: This data is based on the findings of Bannikov et al.[1] While the qualitative trend is established, specific quantitative values for the formation energies of a wide range of stoichiometries are not publicly available in readily accessible literature.

Signaling Pathways and Logical Relationships

The relationship between carbon content and the thermodynamic stability of rhodium carbides can be visualized as a logical workflow, particularly in the context of computational prediction.

This diagram illustrates the process of using ab initio calculations to determine the thermodynamic stability of this compound stoichiometries. The inputs, including the crystal structure and stoichiometry, are used in DFT calculations to determine the total energy. This is then used to calculate the formation energy, leading to a prediction of the phase's stability.

Experimental Protocols

While theoretical calculations provide a strong predictive framework, experimental validation is crucial. The following section outlines a general methodology for the synthesis and thermodynamic characterization of rhodium carbides.

Synthesis of Rhodium Carbides

A common method for the synthesis of transition metal carbides is through high-temperature solid-state reaction.

Materials:

-

Rhodium (Rh) powder (high purity)

-

Graphite (C) powder (high purity)

Procedure:

-

Stoichiometric Mixing: Precisely weigh and thoroughly mix the rhodium and graphite powders in the desired atomic ratios (e.g., Rh:C of 4:1 for Rh4C).

-

Pelletization: Press the mixed powder into a pellet to ensure intimate contact between the reactants.

-

Sintering: Place the pellet in a high-temperature furnace under an inert atmosphere (e.g., argon) or vacuum.

-

Heating Profile: Gradually heat the sample to a high temperature (e.g., 1000-1500 °C) and hold for an extended period (e.g., 24-48 hours) to allow for complete reaction and homogenization.

-

Cooling: Slowly cool the sample to room temperature.

Characterization and Thermodynamic Analysis

1. Structural Characterization:

-

X-Ray Diffraction (XRD): Perform XRD analysis on the synthesized sample to identify the crystalline phases present and determine the lattice parameters. This confirms the formation of the desired this compound stoichiometry and the absence of unreacted precursors or impurity phases.

2. Thermal Analysis:

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can be used to study the thermal stability of the synthesized carbides. DSC can detect phase transitions and decomposition temperatures, while TGA can monitor mass changes due to oxidation or decomposition upon heating.

3. Calorimetry for Enthalpy of Formation:

-

High-Temperature Oxide Melt Solution Calorimetry: This is a powerful technique to experimentally determine the enthalpy of formation of refractory materials like rhodium carbides.

-

Principle: The heat of dissolution of the this compound and its constituent elements (rhodium and graphite) are measured separately in a molten oxide solvent (e.g., lead borate) at high temperature.

-

Hess's Law: By applying Hess's law to the measured enthalpies of dissolution, the standard enthalpy of formation of the this compound can be calculated.

-

The experimental workflow can be summarized in the following diagram:

Rhodium-Carbon Phase Diagram

Based on the available theoretical predictions, a schematic phase diagram for the Rh-C system can be constructed. It is important to note that this is a simplified representation and the exact phase boundaries and the presence of other potential stable or metastable phases require further experimental and computational investigation.

This schematic diagram illustrates the expected features of the Rh-C phase diagram. It shows the melting point of pure rhodium and the sublimation point of carbon. The diagram indicates a likely stable rhodium-rich carbide phase (represented as Rh4C, corresponding to RhCx with x=0.25) and a region of unstable, carbon-rich carbides, consistent with theoretical predictions. The exact compositions and temperatures of eutectic, peritectic, or other invariant reactions are yet to be determined experimentally.

Conclusion

The thermodynamic stability of rhodium carbides is a critical parameter that is heavily influenced by stoichiometry. Theoretical studies strongly indicate that carbon-deficient phases, such as those with a Rh:C ratio of approximately 4:1, are thermodynamically stable and thus synthetically accessible. In contrast, carbon-rich stoichiometries are predicted to be unstable. While computational methods provide valuable insights, further experimental work, particularly high-temperature calorimetry and detailed phase diagram studies, is necessary to quantitatively validate these predictions and fully elucidate the rich and complex thermodynamic landscape of the rhodium-carbon system. This knowledge is essential for the rational design and synthesis of novel this compound materials with tailored properties for advanced catalytic and material science applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Rhodium Carbide Thin Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium carbide (Rh-C) is an emerging material with potentially unique catalytic and electronic properties. The synthesis of noble metal carbides is challenging, as evidenced by the recent first synthesis of this compound, which was achieved under specific, non-trivial conditions.[1] The development of reliable methods for depositing high-quality this compound thin films is crucial for exploring their applications in catalysis, electronics, and biocompatible coatings.

This document provides detailed application notes and protocols for the proposed synthesis of this compound thin films via two primary physical vapor deposition (PVD) and chemical vapor deposition (CVD) techniques. Given the novelty of this material, the following protocols are based on established principles for the synthesis of other metal carbides and rhodium thin films, and should be considered as starting points for process development.

Methods for this compound Thin Film Synthesis

Two promising methods for the synthesis of this compound thin films are reactive magnetron sputtering and a proposed aerosol-assisted chemical vapor deposition (AACVD) approach.

Reactive DC Magnetron Sputtering

Reactive sputtering is a versatile PVD technique where a target material is sputtered in the presence of a reactive gas, which chemically reacts with the sputtered atoms to form a compound thin film on a substrate.[2][3] For the synthesis of this compound, a high-purity rhodium target is sputtered in an argon atmosphere containing a carbon-based reactive gas such as methane (CH₄) or acetylene (C₂H₂).

Experimental Protocol: Reactive DC Magnetron Sputtering

-

Substrate Preparation:

-

Select a suitable substrate (e.g., silicon wafer, quartz, or nickel foam).

-

Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water (10 minutes each).

-

Dry the substrate with a stream of high-purity nitrogen gas.

-

Mount the substrate onto the substrate holder in the sputtering chamber.

-

-

Chamber Preparation:

-

Load a high-purity rhodium sputtering target (≥99.9%) into the magnetron sputtering gun.

-

Evacuate the deposition chamber to a base pressure of at least 10⁻⁶ Torr to minimize contamination.

-

-

Deposition Process:

-

Introduce high-purity argon (Ar) gas into the chamber at a controlled flow rate.

-

Introduce the reactive carbon-containing gas (e.g., CH₄ or C₂H₂) into the chamber at a controlled flow rate. The ratio of Ar to the reactive gas is a critical parameter for controlling the film stoichiometry.

-

Set the total chamber pressure to the desired operating pressure (typically in the mTorr range).

-

Apply DC power to the rhodium target to ignite the plasma.

-

Pre-sputter the target for 5-10 minutes with the shutter closed to clean the target surface.

-

Open the shutter to begin the deposition of the this compound thin film onto the substrate.

-

Maintain the desired substrate temperature throughout the deposition process.

-

After the desired deposition time, turn off the power to the target and stop the gas flow.

-

Allow the substrate to cool down in vacuum before venting the chamber.

-

Data Presentation: Reactive Sputtering Parameters

| Parameter | Typical Range | Unit |

| Target Material | Rhodium (Rh) | - |

| Target Purity | ≥ 99.9 | % |

| Substrate Material | Si, Quartz, Ni foam | - |

| Base Pressure | < 1 x 10⁻⁶ | Torr |

| Working Pressure | 1 - 20 | mTorr |

| Sputtering Gas | Argon (Ar) | - |

| Reactive Gas | Methane (CH₄) or Acetylene (C₂H₂) | - |

| Ar:Reactive Gas Ratio | 10:1 to 1:1 | - |

| DC Power | 50 - 300 | W |

| Substrate Temperature | Room Temperature - 600 | °C |

| Deposition Time | 5 - 60 | min |

Logical Relationship: Reactive Sputtering Process

Caption: Workflow for the synthesis of this compound thin films via reactive sputtering.

Aerosol-Assisted Chemical Vapor Deposition (AACVD)

Experimental Protocol: Proposed AACVD for this compound

-

Precursor Solution Preparation:

-

Dissolve a suitable rhodium precursor (e.g., Rhodium(III) acetylacetonate, Rh(acac)₃) in a high-boiling point organic solvent that can also act as a carbon source (e.g., toluene, xylene). The concentration of the precursor will influence the growth rate.

-

-

Substrate Preparation:

-

Clean and mount the substrate as described in the reactive sputtering protocol.

-

Place the substrate in the AACVD reactor (a tube furnace).

-

-

Deposition Process:

-

Heat the reactor to the desired deposition temperature.

-

Place the precursor solution in an ultrasonic atomizer to generate an aerosol.

-

Transport the aerosol to the heated substrate using an inert carrier gas (e.g., Argon or Nitrogen).

-

The precursor will decompose on the hot substrate surface, leading to the formation of a this compound thin film.

-

After the desired deposition time, stop the aerosol generation and carrier gas flow.

-

Allow the substrate to cool to room temperature under an inert gas flow before removal from the reactor.

-

Data Presentation: Proposed AACVD Parameters

| Parameter | Proposed Value/Range | Unit |

| Precursor | Rhodium(III) acetylacetonate (Rh(acac)₃) | - |

| Solvent (Carbon Source) | Toluene, Xylene | - |

| Precursor Concentration | 0.01 - 0.1 | M |

| Substrate Material | Si, Quartz, Ni foam | - |

| Carrier Gas | Argon (Ar) or Nitrogen (N₂) | - |

| Carrier Gas Flow Rate | 100 - 500 | sccm |

| Deposition Temperature | 400 - 600 | °C |

| Deposition Time | 30 - 120 | min |

Logical Relationship: AACVD Process

Caption: Proposed workflow for the synthesis of this compound thin films via AACVD.

Characterization of this compound Thin Films

Following synthesis, the thin films should be thoroughly characterized to determine their properties. Recommended characterization techniques include:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the film.

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical bonding states of rhodium and carbon.

-

Scanning Electron Microscopy (SEM): To investigate the surface morphology and thickness of the film.

-

Transmission Electron Microscopy (TEM): For high-resolution imaging of the film's microstructure and crystallinity.

-

Raman Spectroscopy: To probe the vibrational modes of the Rh-C bonds.

-

Four-Point Probe Measurement: To determine the electrical resistivity of the film.

Safety Precautions

-

All deposition processes should be carried out in a well-ventilated area or in a fume hood.

-

Handle all chemicals and solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The high-voltage power supplies used in sputtering systems present an electrical hazard and should be handled with care.

-

The heated zones of the AACVD reactor pose a burn risk.

Conclusion

The synthesis of this compound thin films is a developing area of materials science. The protocols for reactive sputtering and AACVD outlined in this document provide a solid foundation for researchers to begin exploring the deposition of this novel material. Careful control of deposition parameters and thorough characterization will be essential for producing high-quality films and understanding their properties for various applications.

References

Application Notes and Protocols for Rhodium-Catalyzed C-H Bond Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The term "rhodium carbide" in the context of C-H bond activation catalysis in solution-phase organic synthesis is not standard. It is likely a misnomer for rhodium-catalyzed reactions that involve rhodium-carbon bonds, either through carbon-based ligands or rhodium-carbene intermediates. This document provides detailed application notes and protocols for three major classes of rhodium-catalyzed C-H bond activation that are of significant interest to researchers in organic synthesis and drug development:

-

Rhodium-Carbene Mediated C-H Insertion: This powerful technique allows for the formation of new C-C bonds by the insertion of a rhodium-carbene into a C-H bond. These reactions are typically catalyzed by dirhodium(II) complexes and are highly valuable for the synthesis of complex cyclic and acyclic structures.

-

Rhodium-NHC Mediated C-H Functionalization: N-Heterocyclic carbenes (NHCs) are a class of versatile ligands that can be used to tune the reactivity and selectivity of rhodium catalysts for C-H functionalization. These systems are particularly effective for the direct arylation and alkenylation of heterocycles and other arenes.

-

Rhodium-Pincer Complex Mediated C-H Activation: Pincer complexes are tridentate ligands that confer high stability and unique reactivity to the metal center. Rhodium-pincer complexes are notable for their ability to catalyze the dehydrogenation of alkanes and other challenging C-H activation reactions.

Rhodium-Carbene Mediated C-H Insertion

Application Note:

Dirhodium(II) tetracarboxylates are highly effective catalysts for the intramolecular C-H insertion of diazo compounds, providing a direct method for the synthesis of carbocyclic and heterocyclic frameworks. The reaction proceeds through the formation of a rhodium-carbene intermediate, which then undergoes a concerted insertion into a C-H bond. The choice of the rhodium catalyst and the electronic and steric properties of the diazo substrate can significantly influence the efficiency and selectivity of the reaction. This method is particularly useful for the synthesis of cyclopentanones, lactams, and other ring systems that are common motifs in natural products and pharmaceuticals.[1][2]

Quantitative Data:

Table 1: Substrate Scope for Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [1][2]

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-(4-Bromophenyl)-1-diazo-2-octanone | 2-(4-Bromophenyl)-3-pentylcyclopentanone | 61 |

| 2 | 1-Diazo-1-phenyl-2-octanone | 2-Phenyl-3-pentylcyclopentanone | 55 |

| 3 | 1-Diazo-1-(4-methoxyphenyl)-2-octanone | 2-(4-Methoxyphenyl)-3-pentylcyclopentanone | 40 |

| 4 | 1-Diazo-1-(4-methylphenyl)-2-octanone | 2-(4-Methylphenyl)-3-pentylcyclopentanone | 42 |

| 5 | 1-(3-Bromophenyl)-1-diazo-2-heptanone | 2-(3-Bromophenyl)-3-butylcyclopentanone | 65 |

Experimental Protocol:

General Procedure for Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [2]

-

Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in a suitable solvent (e.g., toluene or dichloromethane, 0.1 M).

-

Substrate Addition: To the catalyst solution, add a solution of the α-aryl-α-diazo ketone (1.0 equiv) in the same solvent dropwise over a period of 5-10 minutes at room temperature. The slow addition is crucial to minimize the formation of dimeric byproducts.

-

Reaction Monitoring: The reaction is typically rapid and is often complete within 30 minutes to a few hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclized product.

Visualization:

Caption: Catalytic cycle for rhodium-carbene mediated C-H insertion.

Rhodium-NHC Mediated C-H Functionalization

Application Note:

Rhodium complexes bearing N-heterocyclic carbene (NHC) ligands are powerful catalysts for the direct C-H functionalization of arenes and heteroarenes. The strong σ-donating ability of NHC ligands enhances the reactivity of the rhodium center, facilitating C-H bond cleavage. These catalytic systems are particularly effective for C-H arylation, alkenylation, and annulation reactions. The steric and electronic properties of the NHC ligand can be readily tuned to control the regioselectivity and efficiency of the catalytic process. This methodology provides a direct and atom-economical route to valuable biaryl and vinylarene structures, which are prevalent in medicinal chemistry and materials science.

Quantitative Data:

Table 2: Substrate Scope for Rhodium-NHC Catalyzed Direct Arylation of Heteroarenes

| Entry | Heteroarene | Aryl Halide | Product | Yield (%) |

| 1 | Benzothiazole | 4-Iodotoluene | 2-(4-Tolyl)benzothiazole | 85 |

| 2 | Benzoxazole | 4-Iodoanisole | 2-(4-Methoxyphenyl)benzoxazole | 78 |

| 3 | Thiophene | 1-Iodonaphthalene | 2-(Naphthalen-1-yl)thiophene | 72 |

| 4 | Furan | 4-Iodobenzonitrile | 2-(4-Cyanophenyl)furan | 65 |